1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an oxadiazole ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the oxadiazole ring: This step involves the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the benzo[d]thiazole and oxadiazole intermediates: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of the piperidine carboxamide: The final step involves the reaction of the coupled intermediate with piperidine-4-carboxylic acid under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group in the benzo[d]thiazole moiety can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The piperidine carboxamide can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse interactions with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-12-21-16(27-23-12)10-20-18(26)13-6-8-24(9-7-13)17(25)11-28-19-22-14-4-2-3-5-15(14)29-19/h2-5,13H,6-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOAQGSWOXTTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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